6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core structure substituted with a bromine atom at the 6th position and a nitrophenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitroaniline with 2-bromo-4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate. This intermediate then undergoes cyclization to yield the desired benzoxazinone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of 6-bromo-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one.
Reduction: Formation of various substituted benzoxazinones depending on the nucleophile used.
Substitution: Formation of derivatives with different substituents at the bromine position.
Scientific Research Applications
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with the nitro group at the 4th position.
6-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with a chlorine atom instead of bromine.
6-bromo-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-9-4-5-12-11(7-9)14(18)21-13(16-12)8-2-1-3-10(6-8)17(19)20/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJZVFPQSKQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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